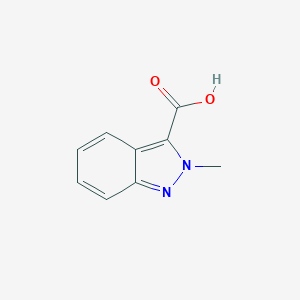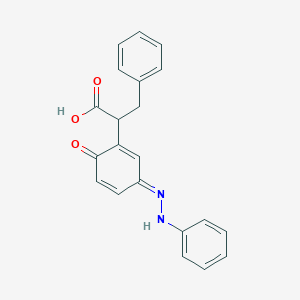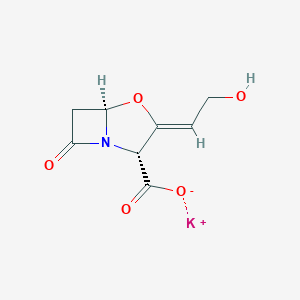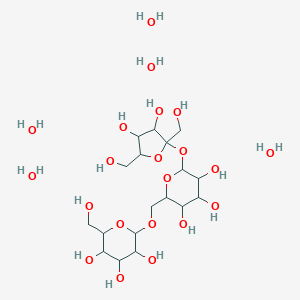
2-Methyl-2H-indazole-3-carboxylic acid
Descripción general
Descripción
2-Methyl-2H-indazole-3-carboxylic acid is a derivative of indazole, which is a nitrogen-containing heterocyclic compound . The indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .
Molecular Structure Analysis
The molecular formula of 2-Methyl-2H-indazole-3-carboxylic acid is C9H8N2O2 . The InChI code is 1S/C9H8N2O2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3,(H,12,13) . The Canonical SMILES string is CN1C(=C2C=CC=CC2=N1)C(=O)O .Physical And Chemical Properties Analysis
The molecular weight of 2-Methyl-2H-indazole-3-carboxylic acid is 176.17 g/mol . The XLogP3-AA is 1.4 . It has one hydrogen bond donor count and three hydrogen bond acceptor count . The exact mass is 176.058577502 g/mol . The monoisotopic mass is also 176.058577502 g/mol . The topological polar surface area is 55.1 Ų .Aplicaciones Científicas De Investigación
Anticancer Agents
Indazoles have also been used in the development of anticancer drugs . They have shown potential in inhibiting the growth of cancer cells, making them a valuable tool in cancer research and treatment .
Antidepressant Agents
Indazole structures have been used in the creation of antidepressant drugs . These compounds can potentially help regulate mood and relieve symptoms of depression.
Anti-inflammatory Agents
Indazoles have shown significant anti-inflammatory properties . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has demonstrated high anti-inflammatory activity along with minimal ulcerogenic potential .
Antibacterial Agents
Indazole compounds have been used as antibacterial agents . They can inhibit the growth of bacteria, making them useful in the treatment of bacterial infections.
Treatment of Respiratory Diseases
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This makes them potentially useful in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Hypoglycemic Agents
Indazole compounds have been found to have hypoglycemic effects . This means they can potentially help lower blood sugar levels, which could be beneficial in the treatment of diabetes.
Antiprotozoal Agents
Indazoles have shown potential as antiprotozoal agents . They can potentially inhibit the growth of protozoa, which are a type of microscopic parasite. This makes them potentially useful in the treatment of diseases caused by these organisms, such as malaria.
Safety and Hazards
2-Methyl-2H-indazole-3-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the hazard classifications Acute Tox. 4 Oral - Eye Irrit. 2 . The precautionary statements include P261, P271, P280, P301 + P312, P305 + P351 + P338, and P337 + P313 .
Direcciones Futuras
Much attention has been paid to access diverse 2H-indazole derivatives due to their significant bioactivities . The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This could be a potential future direction for the development of 2-Methyl-2H-indazole-3-carboxylic acid and its derivatives.
Relevant Papers The relevant papers for 2-Methyl-2H-indazole-3-carboxylic acid include those that discuss the synthesis and biological perspectives of indazole-containing derivatives , the C–H functionalization of 2H-indazoles , and the synthetic strategy and molecular pharmacology of indazole derivatives .
Mecanismo De Acción
Target of Action
It is known that 2h-indazoles, the class of compounds to which 2-methyl-2h-indazole-3-carboxylic acid belongs, are present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .
Mode of Action
The late-stage functionalization of 2h-indazoles, including the c3-functionalization of 2h-indazoles through transition metal-catalyzed c–h activation or a radical pathway, is recognized as an efficient approach for increasing the complexity and diversity of 2h-indazole derivatives .
Biochemical Pathways
The 2h-indazole motif is widely present in bioactive natural products and drug molecules, suggesting that it may interact with various biochemical pathways .
Result of Action
2h-indazoles are known to exhibit distinctive bioactivities, suggesting that 2-methyl-2h-indazole-3-carboxylic acid may have similar effects .
Propiedades
IUPAC Name |
2-methylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRISPFTOZIXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427620 | |
| Record name | 2-Methyl-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2H-indazole-3-carboxylic acid | |
CAS RN |
34252-44-3 | |
| Record name | 2-Methyl-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-2H-indazole-3-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F74Q4NXW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)
![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)








